molecular formula C17H27N3O4 B248209 N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Cat. No.: B248209
M. Wt: 337.4 g/mol
InChI Key: ZLZFSPYVZNCFPG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a synthetic organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups, a piperazine ring, and a propionamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with ethylene oxide to introduce the hydroxyethyl group.

  • Coupling with the Phenyl Ring: : The next step involves the coupling of the piperazine derivative with a 2,5-dimethoxyphenyl derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Formation of the Propionamide Group: : The final step involves the introduction of the propionamide group. This can be achieved by reacting the intermediate product with propionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can occur at the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Halogenated reagents like bromoethane can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of primary or secondary amines

Properties

Molecular Formula

C17H27N3O4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C17H27N3O4/c1-23-14-3-4-16(24-2)15(13-14)18-17(22)5-6-19-7-9-20(10-8-19)11-12-21/h3-4,13,21H,5-12H2,1-2H3,(H,18,22)

InChI Key

ZLZFSPYVZNCFPG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CCO

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CCO

solubility

45.7 [ug/mL]

Origin of Product

United States

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